molecular formula C19H19N3O4S B2911300 N-([2,3'-bipyridin]-5-ylmethyl)-3,4-dimethoxybenzenesulfonamide CAS No. 2034436-40-1

N-([2,3'-bipyridin]-5-ylmethyl)-3,4-dimethoxybenzenesulfonamide

Cat. No.: B2911300
CAS No.: 2034436-40-1
M. Wt: 385.44
InChI Key: DDZDVMJGWGLZSZ-UHFFFAOYSA-N
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Description

N-([2,3’-bipyridin]-5-ylmethyl)-3,4-dimethoxybenzenesulfonamide is a complex organic compound that features a bipyridine moiety linked to a dimethoxybenzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,3’-bipyridin]-5-ylmethyl)-3,4-dimethoxybenzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of bipyridine derivatives often involves large-scale coupling reactions using robust and scalable methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of these processes.

Chemical Reactions Analysis

Types of Reactions

N-([2,3’-bipyridin]-5-ylmethyl)-3,4-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Bipyridinium salts.

    Reduction: Bipyridine derivatives.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

N-([2,3’-bipyridin]-5-ylmethyl)-3,4-dimethoxybenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and sensors.

Mechanism of Action

The mechanism of action of N-([2,3’-bipyridin]-5-ylmethyl)-3,4-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets. The bipyridine moiety can coordinate with metal ions, forming complexes that can catalyze various reactions. The sulfonamide group can interact with biological molecules, potentially inhibiting enzymes or modulating receptor activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-([2,3’-bipyridin]-5-ylmethyl)-3,4-dimethoxybenzenesulfonamide is unique due to its combination of a bipyridine moiety with a dimethoxybenzenesulfonamide group. This structure provides a versatile platform for various chemical modifications and applications, making it a valuable compound in multiple research fields.

Properties

IUPAC Name

3,4-dimethoxy-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c1-25-18-8-6-16(10-19(18)26-2)27(23,24)22-12-14-5-7-17(21-11-14)15-4-3-9-20-13-15/h3-11,13,22H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDZDVMJGWGLZSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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